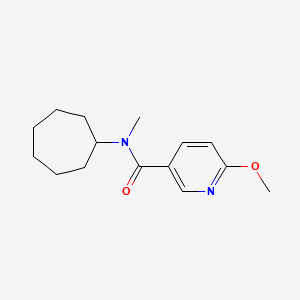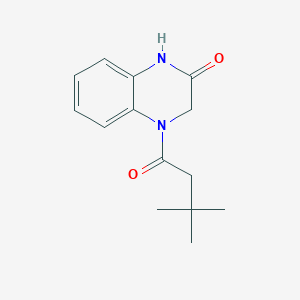![molecular formula C21H20N2O3 B7505139 1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione, also known as MDL-101,002 or MPD, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MPD is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
Studies have shown that MPD has a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, as well as improve cognitive function and memory in mice. MPD has also been shown to protect against oxidative stress and apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that MPD is a relatively new compound and there is still much to be learned about its properties and potential applications.
Direcciones Futuras
There are many potential future directions for research on MPD. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a radioprotective agent in cancer treatment. Further studies are also needed to fully understand the mechanism of action of MPD and its effects on different neurotransmitters and enzymes.
Métodos De Síntesis
The synthesis of MPD involves the reaction of 4-(2-methyl-2,3-dihydroindole-1-carbonyl)benzaldehyde with pyrrolidine-2,5-dione in the presence of a catalyst. The resulting compound, MPD, is a white crystalline powder with a melting point of 196-198°C.
Aplicaciones Científicas De Investigación
MPD has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. MPD has also been investigated for its potential use as a radioprotective agent in cancer treatment.
Propiedades
IUPAC Name |
1-[[4-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-12-17-4-2-3-5-18(17)23(14)21(26)16-8-6-15(7-9-16)13-22-19(24)10-11-20(22)25/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDGDWPTIVQNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)










